methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate
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Overview
Description
Methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate is a complex organic compound featuring a pyrimidine ring substituted with a chloro group and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate typically involves multi-step organic reactions. One common approach is the condensation of 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid with beta-alanine methyl ester in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, often in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted pyrimidines.
Scientific Research Applications
Methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The ethylsulfanyl and chloro groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
- 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-2-(ethylsulfanyl)pyrimidine-4-yl acetate
Uniqueness
Methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the beta-alanine ester moiety differentiates it from other similar compounds, potentially enhancing its solubility and bioavailability .
Properties
Molecular Formula |
C11H14ClN3O3S |
---|---|
Molecular Weight |
303.77 g/mol |
IUPAC Name |
methyl 3-[(5-chloro-2-ethylsulfanylpyrimidine-4-carbonyl)amino]propanoate |
InChI |
InChI=1S/C11H14ClN3O3S/c1-3-19-11-14-6-7(12)9(15-11)10(17)13-5-4-8(16)18-2/h6H,3-5H2,1-2H3,(H,13,17) |
InChI Key |
XBLGXGXDPSIBFB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NCCC(=O)OC)Cl |
Origin of Product |
United States |
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